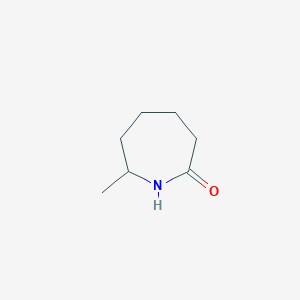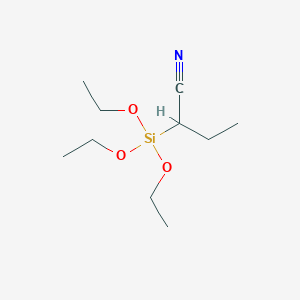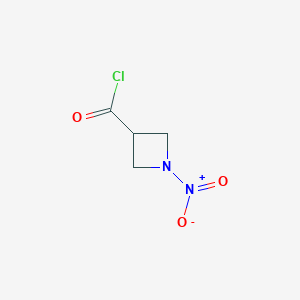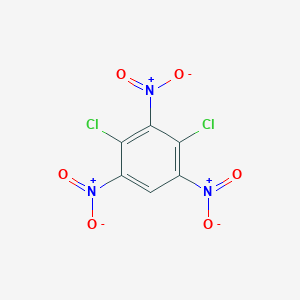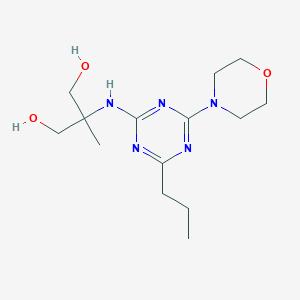
3-(2-Phenyl-thiazol-4-yl)-phenylamine
Vue d'ensemble
Description
“3-(2-Phenyl-thiazol-4-yl)-phenylamine” is a compound that has been studied for its potential biological activities . It is a derivative of pyridopyrimidine and thiazole, both of which have a variety of chemical and biological significances . Thiazole-containing compounds have been reported to have a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Different acyl chlorides are reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic . The aminothiazole derivative is prepared via a multistep procedure and incorporated into the benzoxazinones .Applications De Recherche Scientifique
Application 1: Cytotoxic Evaluation
- Summary of the Application : The compound “3-(2-Phenyl-thiazol-4-yl)-phenylamine” has been used in the synthesis of a series of pyridopyrimidinone-thiazole hybrids . These hybrids have been evaluated for their cytotoxic effects.
- Methods of Application : Different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones. The aminothiazole derivative was also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .
- Results or Outcomes : The results indicated that aromatic substitution on C2 of pyridopyrimidine nucleus was in favor of cytotoxic activity on both cell lines. Specifically, compound K5 bearing a chlorophenyl group showed the highest cytotoxicity .
Application 2: Multitargeted Bioactive Molecules
- Summary of the Application : Thiazoles, including “3-(2-Phenyl-thiazol-4-yl)-phenylamine”, are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
- Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
- Results or Outcomes : The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described. Moreover, various targets of 2,4-disubstituted thiazoles through which they induce biological effects have been highlighted .
Application 3: Antimicrobial, Anticancer and Antioxidant Agents
- Summary of the Application : The compound has been used in the synthesis and development of effective antimicrobial, anticancer and antioxidant agents .
- Methods of Application : A novel series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1,3]benzothiazoles were synthesized . The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile as the key intermediate was accomplished by a microwave efficient method .
- Results or Outcomes : The synthesized compounds showed promising antimicrobial, anticancer and antioxidant activities .
Application 4: Synthesis of Chromen-2-one Derivatives
- Summary of the Application : “3-(2-Phenyl-thiazol-4-yl)-chromen-2-one” is a compound that has been used in the synthesis of chromen-2-one derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 5: Anti-Inflammatory Agents
- Summary of the Application : Compounds containing the thiazole ring, such as “3-(2-Phenyl-thiazol-4-yl)-phenylamine”, have been used in the development of anti-inflammatory agents .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated .
- Results or Outcomes : Compounds 67, [5-(5-methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione and 68, ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate, showed better activity with 60.71 and 64.28 % inhibition, respectively, as compared to standard drug diclofenac sodium with 57.14 % inhibition at a dose of 25 mg/kg .
Application 6: Potential SARS-CoV-2 Agent
- Summary of the Application : The compound “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, which contains “3-(2-Phenyl-thiazol-4-yl)-phenylamine”, has been synthesized and investigated as a potential SARS-CoV-2 agent .
- Methods of Application : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .
- Results or Outcomes : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively . In conclusion, protein 3TNT with the best binding affinity for the ligand is the most suitable for treatment of SARS-CoV-2 .
Orientations Futures
The results of the studies on “3-(2-Phenyl-thiazol-4-yl)-phenylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These results can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .
Propriétés
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)14-10-18-15(17-14)11-5-2-1-3-6-11/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUPEYOWOHWJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353295 | |
| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenyl-thiazol-4-yl)-phenylamine | |
CAS RN |
134812-32-1 | |
| Record name | 3-(2-Phenyl-4-thiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134812-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134812-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)

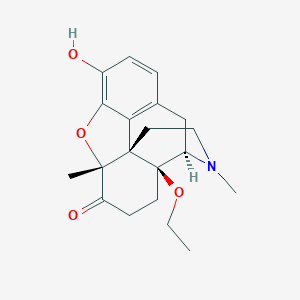


![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)

